![molecular formula C18H12Cl2N2O3S B2600025 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide CAS No. 888410-82-0](/img/structure/B2600025.png)
3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
The compound “3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide” is a selective URAT1 inhibitor .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is commonly used in the synthesis process. It mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, DDQ is used as a reagent for oxidative couplings and cyclization reactions and dehydrogenation of hydroaromatic compounds .
Scientific Research Applications
Synthesis of Dichlorobenzamide Derivatives
This compound is an important substrate in the synthesis of various benzamide derivatives . It is synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .
Crystal Structures
The structures of the synthesized compounds were established by X-ray crystallography . For example, compound 4 crystallizes in triclinic space group Pī .
Biological Activity
Some analogous derivatives showed their biological activity, such as antitumoral and anticonvulsive activities .
Applications in Medicines
Arylamines are versatile organic chemical materials, whose derivatives exhibit wide applications in the fields of medicines .
Applications in Industry
Arylamine derivatives also have wide applications in the industry .
Applications in Biology
In addition to medicines and industry, arylamine derivatives also have applications in biology .
Mechanism of Action
Target of Action
The primary target of 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide is URAT1, a urate transporter . URAT1 is a key player in the reabsorption of uric acid in the kidneys .
Mode of Action
3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide acts as a selective inhibitor of URAT1 . It binds to URAT1 and inhibits the reabsorption of uric acid, leading to an increase in the excretion of uric acid in the urine .
Biochemical Pathways
The action of 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide affects the uric acid reabsorption pathway in the kidneys . By inhibiting URAT1, it disrupts the reabsorption of uric acid, leading to a decrease in serum uric acid levels .
Pharmacokinetics
The pharmacokinetics of 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide are characterized by its selective inhibition of URAT1 . Its effectiveness increases as the plasma uric acid level decreases . It is expected to be more effective in inhibiting uric acid reabsorption than traditional uric acid-lowering drugs .
Result of Action
The molecular and cellular effects of the action of 3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide result in a decrease in serum uric acid levels . This is achieved by increasing the excretion of uric acid in the urine .
properties
IUPAC Name |
3,5-dichloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3S/c19-12-5-11(6-13(20)8-12)17(23)22-18-21-14(9-26-18)10-1-2-15-16(7-10)25-4-3-24-15/h1-2,5-9H,3-4H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVGCSVRTOLDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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